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Compound of Interest

Compound Name: Linifanib-d4

Cat. No.: B15561819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Linifanib-d4, a deuterated form of

Linifanib, a potent, orally bioavailable inhibitor of receptor tyrosine kinases (RTKs). This

document details its chemical properties, mechanism of action, and key experimental data,

offering a valuable resource for professionals in drug development and cancer research.

Core Compound Data
Linifanib-d4 is the deuterated analog of Linifanib, which is utilized in pharmacokinetic studies

to differentiate it from its non-deuterated counterpart.

Property Value

Compound Name Linifanib-d4

CAS Number 796967-16-3 (unlabelled)

Molecular Formula C₂₁H₁₄D₄FN₅O

Molecular Weight 379.42 g/mol

Mechanism of Action and Signaling Pathway
Linifanib is a multi-targeted tyrosine kinase inhibitor that primarily targets the vascular

endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.
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By competitively binding to the ATP-binding sites of these receptors, Linifanib effectively inhibits

downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.

Key molecular targets of Linifanib include:

VEGF Receptors (VEGFRs): Inhibition of VEGFRs, particularly KDR (VEGFR-2) and FLT1

(VEGFR-1), blocks the signaling cascade initiated by VEGF. This leads to a reduction in

endothelial cell proliferation, migration, and the formation of new blood vessels

(angiogenesis) that supply tumors with essential nutrients.

PDGF Receptors (PDGFRs): Linifanib inhibits PDGFRβ, which plays a significant role in the

recruitment of pericytes and smooth muscle cells that support and stabilize newly formed

blood vessels.

FMS-like Tyrosine Kinase 3 (FLT3): The compound shows potent activity against both wild-

type and mutated forms of FLT3, a receptor tyrosine kinase often implicated in hematological

malignancies such as acute myeloid leukemia (AML).

Colony-Stimulating Factor 1 Receptor (CSF-1R): Inhibition of CSF-1R can modulate the

tumor microenvironment by affecting macrophage functions.

Kit Proto-Oncogene, Receptor Tyrosine Kinase (c-Kit): Linifanib also demonstrates inhibitory

activity against c-Kit, another RTK involved in various cancers.

The inhibition of these receptors by Linifanib disrupts major downstream signaling cascades,

including the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to

decreased cell proliferation and increased apoptosis in cancer cells.
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Figure 1. Linifanib's inhibitory action on key receptor tyrosine kinases and downstream
signaling pathways.
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Quantitative Data: Inhibitory Activity
Linifanib has demonstrated potent inhibitory activity across a range of kinases. The half-

maximal inhibitory concentrations (IC₅₀) are summarized below.

Target Kinase IC₅₀ (nM)

KDR (VEGFR-2) 4

FLT1 (VEGFR-1) 3

PDGFRβ 66

FLT3 4

CSF-1R 7

c-Kit 14

Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Linifanib against

specific receptor tyrosine kinases.

Methodology:

Kinase assays are performed using purified recombinant kinase domains.

A biotinylated peptide substrate specific to the kinase of interest is used.

The kinase, substrate, ATP, and varying concentrations of Linifanib (typically in DMSO) are

incubated together in an appropriate buffer system.

For tyrosine kinase assays, a homogeneous time-resolved fluorescence (HTRF) assay can

be employed. This involves the use of a europium-cryptate labeled anti-phosphotyrosine

antibody and streptavidin-allophycocyanin (SA-APC).
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The reaction is stopped, and the degree of substrate phosphorylation is quantified by

measuring the HTRF signal.

For serine/threonine kinases, a radiometric assay using [γ-³³P]ATP can be utilized, with the

phosphorylated substrate captured on a streptavidin-coated plate and the radioactivity

measured.

IC₅₀ values are calculated by non-linear regression analysis of the concentration-response

curves.[1]

Cell-Based Proliferation Assays (e.g., alamarBlue® or
MTS Assay)
Objective: To assess the anti-proliferative effect of Linifanib on cancer cell lines.

Methodology:

Cancer cell lines (e.g., MV4-11 for FLT3-mutant AML, or HUVECs for angiogenesis studies)

are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

The cells are then treated with a serial dilution of Linifanib or vehicle control (DMSO) for a

specified period (e.g., 72 hours).

Following treatment, a viability reagent such as alamarBlue® or MTS is added to each well.

The plates are incubated for a period to allow for the metabolic conversion of the reagent by

viable cells.

The absorbance or fluorescence is measured using a plate reader.

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and

IC₅₀ values are determined from the dose-response curves.

Western Blot Analysis
Objective: To investigate the effect of Linifanib on the phosphorylation status of downstream

signaling proteins.
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Methodology:

Cells are treated with Linifanib or vehicle for a specified time.

Following treatment, cells are lysed in a buffer containing protease and phosphatase

inhibitors.

Protein concentrations of the lysates are determined using a standard protein assay (e.g.,

BCA assay).

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for the phosphorylated and total

forms of target proteins (e.g., p-AKT, AKT, p-GSK3β, GSK3β).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of Linifanib in a living organism.

Methodology:

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically

implanted with human cancer cells.

Tumors are allowed to grow to a palpable size.

The mice are then randomized into treatment and control groups.
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Linifanib is administered orally at a predetermined dose and schedule. The vehicle used for

the control group should be identical to that used for the drug.

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

The body weight of the mice is also monitored as an indicator of toxicity.

At the end of the study, the tumors are excised, weighed, and may be used for further

analysis (e.g., immunohistochemistry).

The anti-tumor efficacy is determined by comparing the tumor growth in the Linifanib-treated

group to the control group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15561819?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

